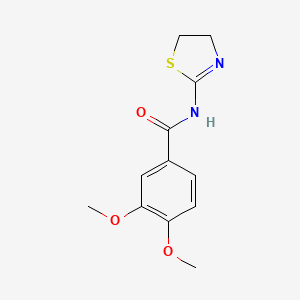

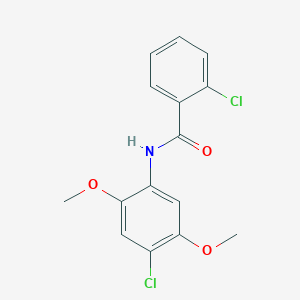

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound “N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide” falls into a category of organic compounds that are studied for their intriguing chemical and physical properties. While direct studies on this specific compound are limited, related research provides insights into its synthesis, molecular structure, and properties.

Synthesis Analysis

Related research on the synthesis of similar compounds highlights the acylation reaction and reactions with diazo compounds as common methods. For instance, a study described the preparation of a related compound through the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another approach involves the reactions of thiobenzamide with diazo compounds through reactive thiocarbonyl ylides (Egli et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through single crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Research on related compounds highlights the involvement in various chemical reactions, such as 1,5-dipolar electrocyclizations of thiocarbonyl ylides and reactions leading to the formation of heterocycles (Egli et al., 2007). These reactions underscore the chemical versatility and reactivity of thiazole derivatives.

Physical Properties Analysis

While specific data on the physical properties of “this compound” were not directly available, studies on related compounds provide a glimpse into their characteristics. Properties such as crystal structure, solubility, and melting points are typically investigated through spectroscopic methods and elemental analysis, as seen in the synthesis and characterization of similar compounds (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, potential for forming derivatives through functional group transformations, and participation in catalytic cycles, are key aspects studied in related research. The N,N-bidentate directing group present in similar compounds is highlighted for its potential in metal-catalyzed C-H bond functionalization reactions (Mamari et al., 2019).

科学的研究の応用

Molecular Structure Analysis

- Molecular Interactions : The molecular structure of compounds related to N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been studied. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was analyzed through X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry, particularly focusing on dimerization and crystal packing effects on dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Biological Properties and Applications

- Antimicrobial and Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, related to the chemical structure of this compound, have been synthesized to explore their biological activities. Some derivatives exhibited high DNA protective ability and strong antimicrobial activity, with notable cytotoxicity on cancer cell lines, indicating potential applications in cancer therapy and microbial disease treatment (Gür et al., 2020).

Chemical Applications

- N-Protecting Group : The 3,4-dimethoxybenzyl group, similar to a part of the compound , has been utilized as an N-protecting group in chemical synthesis, highlighting its utility in organic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Anticancer Research

- Thiazolide-Induced Apoptosis in Tumor Cells : Thiazolides, a class of compounds that share structural similarities with this compound, have been studied for their ability to induce apoptosis in colon carcinoma cell lines. This research is crucial for understanding the molecular mechanisms of these compounds in cancer cell death, potentially leading to new cancer treatments (Brockmann et al., 2014).

Receptor Binding Studies

- Sigma-2 Receptor Probe : Research has been conducted on analogues of benzamide, similar in structure to this compound, to evaluate their binding to sigma-2 receptors. Such studies are significant in understanding the receptor interactions of these compounds, which can have implications in pharmacology and neuroscience (Xu et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-16-9-4-3-8(7-10(9)17-2)11(15)14-12-13-5-6-18-12/h3-4,7H,5-6H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPIXZNZZWAYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NCCS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)